1,6-Heptadiyne

Overview

Description

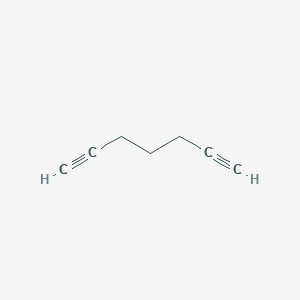

1,6-Heptadiyne, also known as hepta-1,6-diyne, is an organic compound with the molecular formula C₇H₈. It is characterized by the presence of two triple bonds located at the first and sixth positions of the heptane chain. This compound is a colorless liquid with a boiling point of approximately 111.5°C . It is used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

1,6-Heptadiyne is a chemical compound with the formula C7H8 . It is primarily used in the field of polymer chemistry . The primary targets of this compound are the molecules involved in the polymerization process .

Mode of Action

This compound interacts with its targets through a process known as polymerization . In this process, this compound molecules join together to form a larger molecule, or polymer . This reaction can be catalyzed by various catalysts, such as the Zeigler-Natta catalyst .

Biochemical Pathways

The polymerization of this compound affects the biochemical pathways involved in the formation of polymers . The resulting polymers can have various properties and uses, depending on the conditions of the polymerization process .

Pharmacokinetics

It’s important to note that this compound is a liquid at room temperature with a boiling point of111.5°C .

Result of Action

The polymerization of this compound results in the formation of polymers with a six-membered ring containing polyene . These polymers can be used in various applications, including the preparation of free-standing polymer films .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the polymerization process . Additionally, the presence of catalysts and other reactants can also influence the properties of the resulting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Heptadiyne can be synthesized through several methods. One common approach involves the reaction of 1,6-dibromohexane with sodium acetylide in liquid ammonia. This reaction proceeds via a double elimination mechanism, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of heptane. This process typically employs a metal catalyst, such as palladium or platinum, under high-temperature conditions to facilitate the removal of hydrogen atoms and the formation of triple bonds .

Chemical Reactions Analysis

Types of Reactions: 1,6-Heptadiyne undergoes various chemical reactions, including:

Cycloaddition: Ruthenium(II)-catalyzed reactions with norbornene result in tandem [2+2+2]/[4+2] cycloaddition products and [2+2+2] cycloadducts.

Cyclocopolymerization: In the presence of dipropargyl ether and initiators like potassium thiocyanate, potassium bromide, and potassium iodide, this compound undergoes cyclocopolymerization to form copolymers.

Common Reagents and Conditions:

Catalysts: Ziegler-Natta catalysts, ruthenium(II) complexes, and various potassium salts.

Solvents: N,N-dimethylformamide and other organic solvents.

Temperature: Reactions typically occur at elevated temperatures, often around 60°C.

Major Products:

Polymers: Poly(this compound) and other polyene-containing polymers.

Cycloadducts: Complex cycloaddition products with unique ring structures.

Scientific Research Applications

1,6-Heptadiyne has diverse applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives, including their potential as therapeutic agents.

Comparison with Similar Compounds

1,7-Octadiyne: Similar to 1,6-heptadiyne but with an additional carbon atom in the chain.

1,4-Diethynylbenzene: Contains two triple bonds attached to a benzene ring.

1,8-Nonadiyne: An extended version of this compound with two additional carbon atoms.

Uniqueness of this compound: this compound is unique due to its specific chain length and the positioning of its triple bonds. This structure allows it to undergo distinct polymerization and cycloaddition reactions, leading to the formation of specialized polymers and cycloadducts .

Biological Activity

1,6-Heptadiyne is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an alkyne with the chemical formula . It features a linear chain of seven carbon atoms with triple bonds between the first and second, as well as the fifth and sixth carbon atoms. This structure contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of this compound showed that modifications to its structure can enhance its antibacterial efficacy against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The activity was found to be influenced by the length of substituents and their electronic properties .

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells, suggesting a potential role in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cellular stress and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress in cells, which can lead to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : It may interfere with specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid membranes, potentially disrupting their integrity.

Study 1: Antimicrobial Activity

A study published in Molecules examined the antimicrobial properties of various alkynes including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | E. coli |

| Derivative A | 25 | Staphylococcus aureus |

| Derivative B | 10 | Pseudomonas aeruginosa |

Study 2: Cytotoxicity in Cancer Cells

In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on various human cancer cell lines. The compound showed IC50 values ranging from 15 to 30 µM across different cell types, indicating strong potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 30 |

Properties

IUPAC Name |

hepta-1,6-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-3-5-7-6-4-2/h1-2H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPZSDWVQWRAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30523-92-3 | |

| Record name | Poly(1,6-heptadiyne) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30523-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062373 | |

| Record name | 1,6-Heptadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Heptadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

25.3 [mmHg] | |

| Record name | 1,6-Heptadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2396-63-6 | |

| Record name | 1,6-Heptadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Heptadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Heptadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Heptadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Heptadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hepta-1,6-diyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEPTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q2T7VS4RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1,6-Heptadiyne has the molecular formula C7H8 and a linear structure with two terminal alkyne groups: HC≡C-CH2-CH2-CH2-C≡CH.

ANone: Researchers commonly employ ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopies to characterize the structure and properties of this compound and its polymers [, , , , , , , ]. For instance, the disappearance of acetylenic C≡C and ≡C–H stretching frequencies in the IR spectrum confirms the polymerization of the monomer [].

ANone: The presence of two terminal alkyne groups in this compound allows for cyclopolymerization reactions, leading to the formation of conjugated polymers with unique electronic and optical properties [, , , ].

ANone: Transition metal-based catalysts, particularly those based on molybdenum and tungsten, are widely employed for the cyclopolymerization of this compound derivatives [, , , , , , , , ]. Molybdenum-based catalysts, such as MoCl5, often exhibit higher activity compared to tungsten-based systems like WCl6 [, , , , ].

ANone: Well-defined alkylidene complexes, such as Schrock-type molybdenum initiators, enable living cyclopolymerization of this compound derivatives, allowing for precise control over molecular weight and polydispersity [, ].

ANone: Different catalysts can lead to the formation of polymers with varying ratios of five-membered (1,2-cyclopent-1-enylene)vinylene and six-membered (1,3-cyclohex-1-ene)methylidene units in the polymer backbone [, , ]. For instance, Ru-based Grubbs catalysts typically favor α-addition, leading to five-membered rings, while certain Mo-based Schrock catalysts can promote β-addition, yielding six-membered rings [, , ].

ANone: Weakly coordinating ligands, such as pyridines, significantly enhance the efficiency of cyclopolymerization using Grubbs catalysts by suppressing the decomposition of the propagating carbene species [, , ]. This allows for the synthesis of conjugated polymers with higher molecular weights and narrower polydispersity indices.

ANone: Mo(CO)6 allows for the cyclopolymerization of certain this compound derivatives under simple thermal conditions without the need for additional co-catalysts or initiators []. This simplifies the polymerization process and can be advantageous for specific applications.

ANone: Polymers derived from this compound typically consist of a conjugated polyene backbone with recurring cyclic units. The most common cyclic unit is the five-membered ring (1,2-cyclopent-1-enylene)vinylene, although six-membered rings can also be formed depending on the polymerization conditions and the catalyst used [, , , ].

ANone: The size and type of substituents on the this compound monomer significantly influence the polymer's solubility, thermal stability, optical properties, and morphology [, , , , , , , ]. Bulky substituents can enhance solubility and influence the conformation of the polymer backbone, while polar groups can impact interactions with solvents and other materials.

ANone: Doping poly(this compound) derivatives with electron acceptors can lead to significant changes in their optical properties, including shifts in absorption and emission spectra, as well as an increase in conductivity [, , ]. This behavior makes them interesting for applications in organic electronics and photonics.

ANone: Yes, certain poly(this compound) derivatives can undergo a coil-to-rod transition in solution upon aging or under specific conditions []. This conformational change is driven by cis-to-trans isomerization of the conjugated double bonds in the polymer backbone and can significantly impact its physical and optical properties.

ANone: Due to their conjugated structure and variable properties, poly(this compound) derivatives hold promise for applications such as:

- Organic Electronics: Conducting polymers, transistors, and photovoltaic devices [, , ].

- Photonics and Optoelectronics: Nonlinear optical materials, light-emitting diodes, and sensors [, , ].

- Gas Separation Membranes: Polymers with high oxygen permselectivity for gas separation applications [].

ANone: Introducing TPA pendants into poly(this compound)s enhances their solubility, improves their optoelectronic properties, and promotes self-assembly into nanostructures, making them attractive for applications in organic electronics and photonics [].

ANone: Fluorinated poly(this compound)s exhibit enhanced oxidative stability and higher intrinsic conductivity compared to their hydrocarbon counterparts, making them promising for applications requiring robust materials with good electrical properties [, ].

ANone: Yes, certain poly(this compound) derivatives, such as poly[4,4-bis(pivaloxymethyl)-1,6-heptadiyne], display high oxygen permselectivity and have potential for applications in gas separation membranes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.